Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt
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Overview
Description
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate is a synthetic compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate involves multiple steps. The process typically begins with the reaction of glycine with 2-chloroethanol to form N-(2-hydroxyethyl)glycine. This intermediate is then reacted with octanoyl chloride to introduce the 1-oxooctyl group. The final step involves the reaction with disodium carbonate to form the disodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It can also participate in chemical reactions that alter the structure and function of biomolecules. The pathways involved include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate
- Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]glycinate
Uniqueness
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain applications in research and industry.
Properties
CAS No. |
68298-18-0 |
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Molecular Formula |
C16H28N2Na2O6 |
Molecular Weight |
390.38 g/mol |
IUPAC Name |
disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(octanoylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C16H30N2O6.2Na/c1-2-3-4-5-6-7-14(19)17-8-9-18(12-15(20)21)10-11-24-13-16(22)23;;/h2-13H2,1H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2 |
InChI Key |
WSJWDSLADWXTMK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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